molecular formula C11H14N2O3 B6539586 methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060286-10-3

methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate

Cat. No.: B6539586
CAS No.: 1060286-10-3
M. Wt: 222.24 g/mol
InChI Key: DRRLDFNAGTUKGR-UHFFFAOYSA-N
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Description

Methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate is a chemical compound with a complex structure that includes a carbamate group attached to a phenyl ring, which is further substituted with a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate typically involves the reaction of 4-(methylcarbamoyl)methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

methyl N-[4-[2-(methylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)7-8-3-5-9(6-4-8)13-11(15)16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRLDFNAGTUKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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